2,3-Dihydro-6-benzofurancarbonyl chloride
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Overview
Description
2,3-Dihydrobenzofuran-6-carbonyl chloride is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzofuran-6-carbonyl chloride typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Another approach involves the coupling-cyclizing of o-iodophenol with a terminal alkyne in the presence of potassium fluoride doped alumina, palladium powder, cuprous iodide, and triphenylphosphine .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrobenzofuran-6-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can have significant biological and pharmacological activities .
Scientific Research Applications
2,3-Dihydrobenzofuran-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzofuran derivatives are explored for their therapeutic potential in treating various diseases, including viral infections and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzofuran-6-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Benzofuran: A fully aromatic compound with similar biological activities.
2,3-Dihydrobenzofuran: A closely related compound with two prochiral sp3 carbons.
Benzothiophene: A sulfur analog of benzofuran with distinct pharmacological properties
Uniqueness: 2,3-Dihydrobenzofuran-6-carbonyl chloride is unique due to its specific substitution pattern and reactivity. Its ability to undergo diverse chemical reactions and form various biologically active derivatives makes it a valuable compound in medicinal chemistry and organic synthesis .
Properties
CAS No. |
55746-02-6 |
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Molecular Formula |
C9H7ClO2 |
Molecular Weight |
182.60 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-6-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO2/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2 |
InChI Key |
XVTBJKMYCASIOI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)C(=O)Cl |
Origin of Product |
United States |
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